N-Acetylneuraminic Acid Pentamer alpha(2-8)

説明

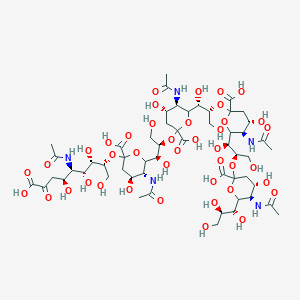

N-Acetylneuraminic Acid Pentamer alpha(2-8) is a high molecular weight polysaccharide composed of five N-acetylneuraminic acid (Neu5Ac) units linked via alpha(2-8) glycosidic bonds. This compound is a derivative of sialic acid, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and pathogen recognition .

科学的研究の応用

N-Acetylneuraminic Acid Pentamer alpha(2-8) has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of N-Acetylneuraminic Acid Pentamer alpha(2-8) is 3-deoxy-manno-octulosonate cytidylyltransferase , also known as KDO , a required 8-carbon sugar for incorporation into bacterial lipopolysaccharide in Gram-negative bacteria . This compound also interacts with various other targets such as Tetanus toxin, Cholera enterotoxin subunit B, Botulinum neurotoxin type B, and others .

Mode of Action

N-Acetylneuraminic Acid Pentamer alpha(2-8) activates KDO for incorporation into bacterial lipopolysaccharide in Gram-negative bacteria . This interaction results in changes in the bacterial cell wall, affecting its integrity and function .

Biochemical Pathways

It is known that this compound plays a role in the synthesis of bacterial lipopolysaccharides, which are essential components of the outer membrane of gram-negative bacteria . These lipopolysaccharides play a crucial role in the bacteria’s defense mechanism and pathogenicity.

Action Environment

The action, efficacy, and stability of N-Acetylneuraminic Acid Pentamer alpha(2-8) can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These factors should be taken into consideration when handling and using this compound.

生化学分析

Biochemical Properties

N-Acetylneuraminic Acid Pentamer alpha(2-8) is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It serves as a substrate for sialidases, which cleave the glycosidic bonds between sialic acid residues. Additionally, it interacts with lectins, which are proteins that bind specifically to carbohydrate moieties. These interactions are critical for cell-cell communication and pathogen recognition. The compound also plays a role in modulating the activity of glycosyltransferases, enzymes that add sugar moieties to proteins and lipids, thereby influencing glycosylation patterns on cell surfaces .

Molecular Mechanism

At the molecular level, N-Acetylneuraminic Acid Pentamer alpha(2-8) exerts its effects through specific binding interactions with biomolecules. It binds to sialic acid-binding proteins, such as Siglecs and selectins, which mediate cell adhesion and signaling. The compound can inhibit or activate enzymes involved in sialic acid metabolism, such as sialidases and sialyltransferases, thereby regulating the availability of sialic acid residues on cell surfaces. Additionally, it can influence gene expression by modifying the glycosylation patterns of transcription factors, leading to changes in their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetylneuraminic Acid Pentamer alpha(2-8) can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over extended periods, especially in the presence of sialidases. Long-term studies have shown that prolonged exposure to N-Acetylneuraminic Acid Pentamer alpha(2-8) can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of N-Acetylneuraminic Acid Pentamer alpha(2-8) vary with different dosages in animal models. At low doses, the compound can enhance immune responses and improve pathogen recognition. At high doses, it may cause adverse effects, such as excessive inflammation or immune suppression. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and doses above this threshold can lead to toxicity. Careful dosage optimization is essential to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

N-Acetylneuraminic Acid Pentamer alpha(2-8) is involved in several metabolic pathways, primarily those related to sialic acid metabolism. It is synthesized from N-acetylmannosamine and phosphoenolpyruvate through a series of enzymatic reactions. The compound can be further metabolized by sialidases, which cleave the glycosidic bonds, releasing free sialic acid units. These units can then enter various metabolic pathways, including the synthesis of glycoproteins and glycolipids. The compound also interacts with cofactors such as CMP-sialic acid, which is essential for its incorporation into glycoconjugates .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Pentamer alpha(2-8) typically involves the chemical polymerization of N-acetylneuraminic acid monomers. The process begins with the activation of the carboxyl group of N-acetylneuraminic acid using a coupling reagent such as carbodiimide. This is followed by the formation of glycosidic bonds between the monomers under acidic conditions .

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Pentamer alpha(2-8) is more complex and involves multiple steps to ensure high purity and yield. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired pentamer from other oligomers and monomers .

化学反応の分析

Types of Reactions

N-Acetylneuraminic Acid Pentamer alpha(2-8) undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

The major products formed from these reactions include oxidized fragments, reduced derivatives, and substituted analogs of N-Acetylneuraminic Acid Pentamer alpha(2-8) .

類似化合物との比較

Similar Compounds

N-Acetylneuraminic Acid Monomer: A single unit of sialic acid with similar biological functions but lower molecular weight.

N-Acetylneuraminic Acid Dimer: Composed of two N-acetylneuraminic acid units linked via glycosidic bonds.

N-Acetylneuraminic Acid Trimer: Contains three N-acetylneuraminic acid units.

Uniqueness

N-Acetylneuraminic Acid Pentamer alpha(2-8) is unique due to its higher molecular weight and the presence of multiple sialic acid units, which enhance its biological activity and binding affinity to molecular targets. This makes it more effective in applications requiring strong and specific interactions with sialic acid-binding proteins .

特性

IUPAC Name |

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANAKXYVEIHDFV-JLSNPXASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H87N5O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)

![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3001056.png)

![5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B3001058.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)

![5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine](/img/structure/B3001061.png)

![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)

![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide](/img/structure/B3001069.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3001070.png)